4-Bromoquinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

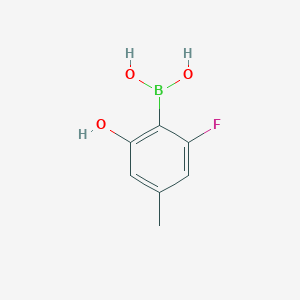

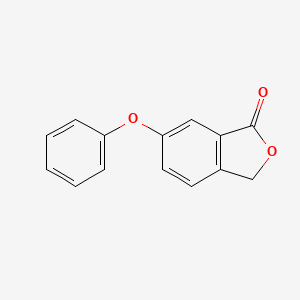

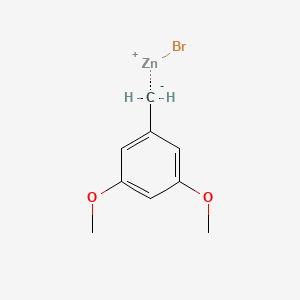

4-Bromoquinoline-6-carboxamide is a chemical compound with the molecular formula C10H7BrN2O . It has a molecular weight of 251.08 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 4-Bromoquinoline-6-carboxamide, has been a subject of interest in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, FriedländerScientific Research Applications

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : A series of quinoline-8-carboxamides, closely related to 4-Bromoquinoline-6-carboxamide, was designed to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design with therapeutic activities in various conditions. The study found that certain substitutions in these compounds increased their potency as PARP-1 inhibitors (Lord et al., 2009).

Synthesis of Quinoline Derivatives : Research on the general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which can include structures similar to 4-Bromoquinoline-6-carboxamide, demonstrated the utility of 4-haloquinoline intermediates in the synthesis of diverse quinoline compounds (Outt et al., 1998).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Potentiation : Sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to 4-Bromoquinoline-6-carboxamide, have been identified as potential correctors for defective gating of the DeltaF508-CFTR chloride channel, significant in cystic fibrosis (Suen et al., 2006).

Cholinesterase Inhibitors and Ca Channel Antagonists : The synthesis and biological evaluation of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and carbohydrazides, structurally related to 4-Bromoquinoline-6-carboxamide, showed potential as cholinesterase inhibitors and calcium channel antagonists, which can have implications in neurological and cardiovascular conditions (Tomassoli et al., 2011).

Antibacterial Activity : Novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, akin to 4-Bromoquinoline-6-carboxamide, were synthesized and exhibited antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus, suggesting their potential use in antimicrobial therapies (Shivaraj et al., 2013).

Mechanism of Action

Target of Action

4-Bromoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic compound that plays a major role in the field of medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in synthetic organic chemistry and are vital scaffolds for leads in drug discovery .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biological and pharmaceutical activities , but the exact pathways and downstream effects of 4-Bromoquinoline-6-carboxamide require further investigation.

properties

IUPAC Name |

4-bromoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWULJHKDWAWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)